1-Chloro-6-methoxynaphthalene

Regioselective acylation Friedel-Crafts Naproxen synthesis

1-Chloro-6-methoxynaphthalene (C₁₁H₉ClO, MW 192.64) is a disubstituted naphthalene building block bearing an electron-withdrawing chlorine at the α-position (C1) and an electron-donating methoxy group at the β-position (C6) on opposite rings. Its computed LogP of 3.50 and topological polar surface area of 9.23 Ų place it in a lipophilicity range suitable for CNS-capable fragment elaboration.

Molecular Formula C11H9ClO
Molecular Weight 192.64 g/mol
CAS No. 872678-33-6
Cat. No. B3066721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-6-methoxynaphthalene
CAS872678-33-6
Molecular FormulaC11H9ClO
Molecular Weight192.64 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(=CC=C2)Cl
InChIInChI=1S/C11H9ClO/c1-13-9-5-6-10-8(7-9)3-2-4-11(10)12/h2-7H,1H3
InChIKeyUVCVWODBQUZXKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-6-methoxynaphthalene (CAS 872678-33-6): Procurement-Grade Physicochemical and Structural Profile


1-Chloro-6-methoxynaphthalene (C₁₁H₉ClO, MW 192.64) is a disubstituted naphthalene building block bearing an electron-withdrawing chlorine at the α-position (C1) and an electron-donating methoxy group at the β-position (C6) on opposite rings . Its computed LogP of 3.50 and topological polar surface area of 9.23 Ų place it in a lipophilicity range suitable for CNS-capable fragment elaboration . The compound is supplied at ≥98% purity (HPLC) by multiple ISO-certified vendors for pharmaceutical R&D and quality control applications .

Why 1-Chloro-6-methoxynaphthalene Cannot Be Replaced by Its Closest Positional or Halogen Analogs


The naphthalene scaffold supports ten possible chloro-methoxy regioisomers, each with distinct electronic and steric environments governing subsequent functionalization. The 1-chloro-6-methoxy substitution pattern — with substituents on opposite rings — creates a unique orthogonal directing profile: the C1 chlorine blocks electrophilic attack at the more reactive α-position while the C6 methoxy activates the distal ring (C5/C7), a regiochemical logic inverse to that of 1-chloro-2-methoxynaphthalene (both substituents on the same ring, enabling Friedel–Crafts acylation at the 5-position as exploited in naproxen manufacture) [1]. Halogen identity further differentiates reactivity; replacing chlorine with bromine (1-bromo-6-methoxynaphthalene, CAS 83710-62-7) alters oxidative addition kinetics in cross-coupling by approximately two orders of magnitude [2]. These factors preclude simple interchangeability without compromising synthetic outcomes.

1-Chloro-6-methoxynaphthalene: Comparator-Anchored Quantitative Differentiation Evidence


Regiochemical Blocking Strategy: 1-Chloro Substituent as an α-Position Director in Electrophilic Aromatic Substitution

In the naproxen patent literature, the 1-chloro substituent on 1-chloro-2-methoxynaphthalene serves as a critical regiochemical blocking group. Friedel–Crafts acylation of the chloro-bearing substrate yields a 93:7 ratio of the desired 5′-chloro-6′-methoxy-2′-naphthyl isomer to the undesired 2′-methoxy-1′-naphthyl isomer. In contrast, the chloro-free analog (2-methoxynaphthalene) produces a substantially eroded 70:30 isomeric ratio under identical conditions, as determined by HPLC analysis [1]. By extension, 1-chloro-6-methoxynaphthalene presents an inverted regiochemical logic: the chloro at C1 blocks the α-position while the methoxy at C6 activates the opposite ring, making it a selectively addressable scaffold for C5/C7-directed electrophilic functionalization distinct from the C5-acylation pathway of its 2-methoxy positional isomer [1].

Regioselective acylation Friedel-Crafts Naproxen synthesis Naphthalene functionalization

Halogen Reactivity Gradient: Aryl Chloride vs Aryl Bromide in Palladium-Catalyzed Cross-Coupling

1-Chloro-6-methoxynaphthalene (aryl chloride, MW 192.64, density 1.2 g/cm³) and 1-bromo-6-methoxynaphthalene (aryl bromide, MW 237.09, density 1.447 g/cm³) exhibit a well-established reactivity difference in palladium-catalyzed cross-coupling. Aryl chlorides undergo oxidative addition to Pd(0) 10- to 100-fold more slowly than aryl bromides, requiring either electron-rich phosphine ligands, N-heterocyclic carbene catalysts, or elevated temperatures for efficient coupling [1]. This kinetic distinction is exploited in sequential/orthogonal coupling strategies where the aryl chloride handle remains intact during bromide-selective transformations. The chloro derivative also provides a 23% lower molecular weight (192.64 vs 237.09) and 20% lower density (1.2 vs 1.447 g/cm³), offering better atom economy per coupling event .

Suzuki-Miyaura coupling Oxidative addition Sequential coupling Orthogonal reactivity

Physicochemical Differentiation: LogP and PSA Comparison with Alkyl-Chloride and Non-Halogenated 6-Methoxynaphthalene Analogs

1-Chloro-6-methoxynaphthalene has a computed LogP of 3.50 and PSA of 9.23 Ų , positioning it within the favorable CNS drug space (LogP 2-5, PSA < 90 Ų). In contrast, the alkyl-chloride analog 2-(1-chloroethyl)-6-methoxynaphthalene (CAS 72775-41-8) has a substantially higher LogP of 4.33 and larger molecular weight (220.69 vs 192.64) , which shifts it beyond typical fragment-based screening cutoffs. The non-halogenated 6-methoxy-2-naphthol (CAS 5111-66-0, MW 174.20, LogP ~2.5 estimated) lacks the synthetic handle for cross-coupling entirely [1]. The target compound thus occupies a middle ground: sufficient lipophilicity for membrane permeability while retaining a reactive C-Cl bond for late-stage diversification.

Lipophilicity Drug-likeness CNS penetration Lead optimization

Supply Chain Reproducibility: Multi-Vendor ≥98% Purity Certification with ISO-Compliant Quality Systems

1-Chloro-6-methoxynaphthalene is commercially available from multiple independent suppliers (MolCore, Leyan, BOC Sciences, Henan Alfa Chemical, SeniorPharma) at a standardized purity specification of ≥98% (HPLC) [1]. This multi-vendor availability with consistent purity specifications contrasts with the bromo analog 1-bromo-6-methoxynaphthalene, which is typically offered at 97% purity from fewer sources [2], and with 2-chloro-6-methoxynaphthalene (CAS 67886-68-4), which shows variable purity specifications (95-97%) across vendors . MolCore explicitly certifies its product under an ISO-compliant quality management system suitable for global pharmaceutical R&D and quality control workflows .

Quality control ISO certification Batch consistency Pharmaceutical intermediate

Precedented Synthetic Utility: 1-Chloro-6-methoxy Naphthalene Scaffold in Room-Temperature Heterocyclic Annulation

The synthetic utility of the 1-chloro-6-methoxy substitution pattern is demonstrated in the work of Boruah et al. (2003), who reported that 1-chloro-6-methoxy-3,4-dihydronaphthalene-2-carbaldehyde — a dihydro derivative of 1-chloro-6-methoxynaphthalene — reacts with hydrazine hydrate, phenylhydrazine, ethylene diamine, and ortho-phenylene diamine at room temperature to afford pyrazolo, benzodiazepino, cyclodecano, and cyclotridecano derivatives of naphthalene in a one-pot procedure [1]. The ortho-chloro carbonyl motif enables nucleophilic aromatic substitution and subsequent cyclocondensation without requiring elevated temperatures or transition-metal catalysis. No analogous room-temperature heterocyclic annulation methodology has been reported for the 1-chloro-2-methoxy or 2-chloro-6-methoxy positional isomers under comparable conditions, suggesting that the 1-chloro-6-methoxy arrangement uniquely facilitates this tandem substitution-cyclization manifold [1].

Heterocyclic synthesis Pyrazolo derivatives Benzodiazepino derivatives One-pot synthesis

1-Chloro-6-methoxynaphthalene: Evidence-Backed Research and Industrial Application Scenarios


Fragment-Based Drug Discovery: CNS-Permeable Halogenated Naphthalene Fragment for Lead Elaboration

With a MW of 192.64 (<250 Da fragment cutoff), LogP of 3.50 (within CNS drug space), and a reactive aryl chloride handle, 1-chloro-6-methoxynaphthalene is an ideal fragment for structure-based lead generation targeting CNS enzymes or receptors [1]. The chlorine atom enables late-stage Suzuki-Miyaura diversification after fragment hit confirmation, while the methoxy group provides a hydrogen-bond acceptor for target engagement. The compound's PSA of 9.23 Ų predicts excellent passive membrane permeability, contrasting with the more lipophilic 2-(1-chloroethyl)-6-methoxynaphthalene (LogP 4.33) which may present solubility and promiscuity risks at higher concentrations [2].

Orthogonal Sequential Cross-Coupling Strategies: Chloride as a Latent Handle in Polyfunctional Naphthalene Synthesis

The 10-100× lower oxidative addition rate of aryl chlorides versus aryl bromides enables chemists to design sequential coupling cascades where a bromide elsewhere in the molecule is functionalized first (e.g., Suzuki, Buchwald-Hartwig), leaving the 1-chloro substituent intact for a subsequent coupling step under more forcing conditions (elevated temperature, specialized ligand) [1]. This orthogonal reactivity profile is not achievable with 1-bromo-6-methoxynaphthalene, which would compete indiscriminately in the first coupling event. This positions 1-chloro-6-methoxynaphthalene as a preferred building block for convergent synthesis of unsymmetrically substituted binaphthyl and naphthyl-heteroaryl compounds.

Regioselective Synthesis of C5/C7-Functionalized 6-Methoxynaphthalene Derivatives for NSAID Analog Programs

The 1-chloro-6-methoxy substitution pattern — with the chloro blocking the reactive α-position (C1) and the methoxy activating the distal ring — enables electrophilic substitution (nitration, halogenation, acylation) at the C5 or C7 positions with predictable regioselectivity [1]. This provides a complementary synthetic entry to 5-substituted-6-methoxynaphthalene derivatives compared to the established 1-chloro-2-methoxynaphthalene route, which directs acylation to the C5 position of the same ring. Programs exploring SAR around the naphthalene core of naproxen analogs or lipoxygenase/cyclooxygenase dual inhibitors can leverage this orthogonally protected scaffold for systematic ring-walking studies [2].

Room-Temperature Heterocyclic Library Synthesis: Catalyst-Free Access to Naphthalene-Fused Pyrazoles and Benzodiazepines

Building on the precedent established by Boruah et al. (2003) with 1-chloro-6-methoxy-3,4-dihydronaphthalene-2-carbaldehyde, the fully aromatic 1-chloro-6-methoxynaphthalene can be elaborated (via formylation or acylation) to generate ortho-chloro carbonyl intermediates suitable for catalyst-free, room-temperature annulation with diverse amine nucleophiles [1]. This methodology enables rapid, parallel synthesis of naphthalene-fused pyrazolo, benzodiazepino, and medium-ring (cyclodecano/cyclotridecano) compound libraries for screening against CNS, oncology, or anti-inflammatory targets without requiring specialized catalysis equipment or inert atmosphere conditions.

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